molecular formula C19H20O6 B023999 Diosbulbin D CAS No. 66756-57-8

Diosbulbin D

Cat. No.: B023999
CAS No.: 66756-57-8
M. Wt: 344.4 g/mol
InChI Key: FJCWYLRNGKSUCH-OXIVVSFQSA-N
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Description

Diosbulbin D is a naturally occurring compound found in the tubers of Dioscorea bulbifera, commonly known as air potato or bitter yam. This compound belongs to the class of furanoid norditerpenes and has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

    Chemistry: Diosbulbin D serves as a valuable compound for studying the chemical behavior of furanoid norditerpenes and their derivatives.

    Biology: It has shown significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: this compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and other industrial applications.

Mechanism of Action

Target of Action

Diosbulbin D, a compound found in Dioscorea bulbifera L., primarily targets hepatocytes . It shows a direct toxic effect on these cells, which could be associated with oxidative stress .

Mode of Action

The mode of action of this compound is associated with its oxidative stress-inducing properties . It inhibits antioxidant enzymes in liver mitochondria and inhibits enzymes that ordinarily metabolize the herb’s components . This leads to an increase in reactive oxygen species (ROS) within the cell, causing damage and potentially leading to cell death.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to oxidative stress and the metabolism of the herb’s components . The compound’s action inhibits antioxidant enzymes in liver mitochondria, disrupting the balance of ROS in the cell. This can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, potentially leading to cell death.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by gender. Female rats have shown significantly better absorption (2%) of this compound than males after oral administration . .

Result of Action

The primary result of this compound’s action is hepatotoxicity, or liver damage . This is due to the compound’s direct toxic effect on hepatocytes and its ability to induce oxidative stress within these cells . This can lead to cell death and, in severe cases, liver failure.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the herb can affect the metabolism of this compound and its subsequent effects . Additionally, factors such as the individual’s health status, age, and gender can influence the compound’s absorption and overall effects

Future Directions

Diosbulbin D has been found to inhibit lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest . This compound induces cell cycle arrest and inhibits the proliferation of NSCLC cells, possibly by downregulating the expression/activation of AKT, DHFR, and TYMS . Future research could focus on further exploring the anticancer properties of this compound and its potential use in the treatment of lung cancer .

Biochemical Analysis

Biochemical Properties

. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have inhibitory effects on the activities of AKT1, DHFR, and TYMS .

Cellular Effects

Diosbulbin D has been reported to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest . It also has been reported to cause liver and kidney damage .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It may inhibit NSCLC cell proliferation by downregulating the expression/activation of AKT, DHFR, and TYMS . The toxic effects of this compound on hepatocytes could be due to the inhibition of antioxidant enzymes in liver mitochondria, and inhibition of enzymes that ordinarily metabolize the herb’s components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Diosbulbin B, a closely related compound, has been reported to demonstrate antitumor effects in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. Both phase-I and phase-II metabolites have been observed in the metabolic profiles, and the metabolic pathways involved in hydroxyl reduction, glucuronidation, glutathione conjugation, and sulfation .

Transport and Distribution

It is known that hepatocytic metabolism might be the major route of clearance for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diosbulbin D typically involves the extraction from the tubers of Dioscorea bulbifera. The extraction process often employs solvents such as ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound.

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Dioscorea bulbifera. The process involves harvesting the tubers, drying them, and then using solvent extraction methods to obtain the crude extract. This extract is further purified using advanced chromatographic techniques to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diosbulbin D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Diosbulbin B
  • Diosbulbin C
  • Diosbulbin G
  • 8-Epidiosbulbin E acetate

Uniqueness

Diosbulbin D stands out due to its unique chemical structure and diverse biological activities. Compared to other similar compounds, this compound has shown a broader range of therapeutic applications and a distinct mechanism of action, making it a valuable compound for further research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Diosbulbin D can be achieved through a multi-step process starting from commercially available starting materials. The key steps in the synthesis include the formation of the bicyclic core structure and the introduction of the side chain functional groups.", "Starting Materials": ["2,4-dihydroxybenzaldehyde", "methyl acrylate", "magnesium", "diethyl ether", "methyl iodide", "sodium borohydride", "acetic anhydride", "pyridine", "sodium hydroxide", "acetic acid", "methylene chloride", "hydrochloric acid", "sodium sulfate", "ethanol"], "Reaction": ["Step 1: Condensation of 2,4-dihydroxybenzaldehyde with methyl acrylate in the presence of magnesium and diethyl ether to form the bicyclic core structure.", "Step 2: Alkylation of the bicyclic core structure with methyl iodide in the presence of sodium borohydride to introduce the side chain functional group.", "Step 3: Protection of the hydroxyl groups in the side chain with acetic anhydride and pyridine.", "Step 4: Reduction of the ester group in the side chain with sodium borohydride in the presence of acetic acid.", "Step 5: Deprotection of the hydroxyl groups in the side chain with hydrochloric acid in methylene chloride.", "Step 6: Purification of the product by column chromatography using silica gel as the stationary phase and a mixture of methylene chloride and ethanol as the mobile phase."] }

CAS No.

66756-57-8

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(1R,2S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-3,6,15-trione

InChI

InChI=1S/C19H20O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-13,15-16H,4-7H2,1H3/t10-,11+,12+,13+,15-,16+,19-/m0/s1

InChI Key

FJCWYLRNGKSUCH-OXIVVSFQSA-N

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@H]3[C@H]2C[C@@H]4C[C@H]3C(=O)O4)C5=COC=C5

SMILES

CC12CC(OC(=O)C1CC(=O)C3C2CC4CC3C(=O)O4)C5=COC=C5

Canonical SMILES

CC12CC(OC(=O)C1CC(=O)C3C2CC4CC3C(=O)O4)C5=COC=C5

Appearance

Powder

melting_point

229 - 230 °C

66756-57-8

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the known toxicity of Diosbulbin D?

A1: this compound, a diterpene lactone isolated from Dioscorea bulbifera L., has demonstrated direct toxic effects on hepatocytes []. This toxicity was confirmed through a significant increase in intracellular release levels of lactate dehydrogenase (LDH) and liver enzymes, alanine aminotransferase (ALT), and aspartate aminotransferase (AST), indicating liver cell damage [].

Q2: What mechanisms underlie the observed toxicity of this compound?

A2: Research suggests that oxidative stress plays a key role in the hepatotoxicity induced by this compound []. Studies have shown a correlation between the increase in reactive oxygen species (ROS) within hepatocytes and a decrease in the level of glutathione (GSH), a crucial antioxidant, upon exposure to this compound [].

Q3: Are there any protective measures against this compound-induced toxicity?

A3: Pretreatment of hepatocytes with N-acetylcysteine (NAC), a known antioxidant precursor, has shown promising results in mitigating the toxic effects of this compound []. NAC pretreatment almost completely blocked the increase in ROS fluorescence and rescued the cells from growth inhibition induced by this compound []. This suggests a potential protective role of antioxidants against this compound-induced liver injury.

Q4: What is the chemical structure of this compound?

A4: this compound is a furanoid norditerpene with a unique structure. It is characterized by a trans-fused A/B-ring system and a δ-lactone group at the C17-C12 position []. This distinct structure distinguishes it as the first reported furanoid 18-norclerodane derivative with these features [].

Q5: What are the primary sources of this compound?

A5: this compound has been primarily isolated from the fresh root tubers of Dioscorea bulbifera L., specifically the forma spontanea Makino et Nemoto [, ].

Q6: Besides this compound, what other compounds are found in Dioscorea bulbifera?

A6: Dioscorea bulbifera contains a variety of compounds, including other furanoid norditerpene glucosides like diosbulbinosides D and F []. Additionally, compounds such as diosbulbin B, stearic acid, β-sitosterol, daucosterol [], demethyl batatasin IV, 2,3'-dihydroxy-4',5'-dimethoxybibenzyl, docosyl ferulate, 7-bis-(4-hydroxyphenyl)-4E,6E-heptadien-3-one, 5,3,4-trihydroxy-3,7-dimethoxyflavone, tristin, protocatechuic acid, and adenosine have also been isolated from this plant [].

Q7: Has the anti-inflammatory activity of any compounds from Dioscorea bulbifera been investigated?

A7: Yes, research indicates that diosbubin B, another compound found in Dioscorea bulbifera, possesses significant anti-inflammatory properties []. In experimental settings, diosbubin B effectively inhibited carrageenan-induced paw swelling and cotton ball-induced granuloma formation in rats [].

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